3-(2-Nitrobenzylidenamino)-2-oxazolidinone
3-(2-Nitrobenzylidenamino)-2-oxazolidinone
Brand Name:
Vulcanchem
CAS No.:
19687-73-1
VCID:
VC0030829
InChI:
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+
SMILES:
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula:
C₁₀H₉N₃O₄
Molecular Weight:
235.2 g/mol
3-(2-Nitrobenzylidenamino)-2-oxazolidinone
CAS No.: 19687-73-1
Reference Standards
VCID: VC0030829
Molecular Formula: C₁₀H₉N₃O₄
Molecular Weight: 235.2 g/mol
CAS No. | 19687-73-1 |
---|---|
Product Name | 3-(2-Nitrobenzylidenamino)-2-oxazolidinone |
Molecular Formula | C₁₀H₉N₃O₄ |
Molecular Weight | 235.2 g/mol |
IUPAC Name | 3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ |
Standard InChIKey | OHYXOGZWSSNLON-YRNVUSSQSA-N |
Isomeric SMILES | C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES | C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Synonyms | 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone; 3-[(o-Nitrobenzylidene)amino]_x000B_-2-oxazolidinone; |
PubChem Compound | 9578490 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume